molecular formula C24H17NO2 B5030708 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone

5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone

Cat. No. B5030708
M. Wt: 351.4 g/mol
InChI Key: VACGZMOCGRZEQG-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone, also known as DMPIF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and apoptosis. Additionally, 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway.
Biochemical and Physiological Effects
5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone is its potential as a lead compound for the development of new drugs. 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has also been shown to have low toxicity and good bioavailability. However, one limitation of 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone is its limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone can be expensive to synthesize, which can limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone. One direction is the development of new 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone derivatives with improved solubility and potency. Another direction is the investigation of the potential use of 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, the mechanisms of action of 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone need to be further elucidated to better understand its potential therapeutic applications. Finally, the use of 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone in combination with other compounds or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. Both methods have been successfully used to synthesize 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has potential applications in a variety of scientific research fields, including cancer research, neurodegenerative disease research, and drug discovery. 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been identified as a potential lead compound for the development of new drugs.

properties

IUPAC Name

(3Z)-5-(3,4-dimethylphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c1-14-9-10-16(12-15(14)2)21-13-20(24(26)27-21)22-17-6-3-4-7-18(17)23-19(22)8-5-11-25-23/h3-13H,1-2H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACGZMOCGRZEQG-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C/C(=C\3/C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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